1,4-Dibromo-2,3-difluorobenzene-d2
CAS No.:
Cat. No.: VC0209347
Molecular Formula: C₆D₂Br₂F₂
Molecular Weight: 273.9
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆D₂Br₂F₂ |
---|---|
Molecular Weight | 273.9 |
Introduction
Chemical Identity and Structural Characteristics
1,4-Dibromo-2,3-difluorobenzene-d2 is a deuterium-labeled variant of 1,4-Dibromo-2,3-difluorobenzene, where two hydrogen atoms in the benzene ring have been replaced with deuterium atoms. The parent compound has a CAS number of 156682-52-9 . The molecular formula of the deuterated compound would be C6D2Br2F2, differentiating it from the non-deuterated version (C6H2Br2F2) . The molecular structure features a benzene ring with bromine atoms at positions 1 and 4, fluorine atoms at positions 2 and 3, and deuterium atoms replacing the hydrogen atoms at positions 5 and 6.
The molecular weight of the deuterated compound would be approximately 273.89 g/mol, slightly higher than the 271.88 g/mol of the non-deuterated version due to the mass difference between hydrogen and deuterium atoms . The compound belongs to the class of halogenated aromatic compounds and maintains the same structural backbone as its non-deuterated counterpart.
Property | 1,4-Dibromo-2,3-difluorobenzene | 1,4-Dibromo-2,3-difluorobenzene-d2 (Estimated) |
---|---|---|
Molecular Weight | 271.88 g/mol | 273.89 g/mol |
Density | 2.1±0.1 g/cm³ | ≈2.1 g/cm³ |
Boiling Point | 211.9±35.0 °C at 760 mmHg | Slightly higher than non-deuterated |
Flash Point | 82.0±25.9 °C | Similar to non-deuterated |
Physical State | Solid | Solid |
Vapor Pressure | 0.3±0.4 mmHg at 25°C | Slightly lower than non-deuterated |
Index of Refraction | 1.552 | Similar to non-deuterated |
LogP | 3.61 | Similar to non-deuterated |
The deuterated compound generally exhibits slightly higher boiling and melting points compared to its non-deuterated counterpart due to the stronger C-D bonds compared to C-H bonds . This isotope effect, while subtle, can be significant in certain applications, particularly in spectroscopic studies.
Spectroscopic Properties
The deuteration of 1,4-Dibromo-2,3-difluorobenzene creates distinctive spectroscopic characteristics that differentiate it from the non-deuterated compound. These properties make it valuable in analytical chemistry and structural elucidation studies.
Mass Spectrometry
In mass spectrometry, 1,4-Dibromo-2,3-difluorobenzene-d2 would show a molecular ion peak at m/z approximately 274, which is 2 mass units higher than the non-deuterated compound. This characteristic isotopic pattern can be useful for identification and quantification purposes in analytical applications.
Applications and Research Significance
1,4-Dibromo-2,3-difluorobenzene-d2 has several important applications in scientific research and industrial processes, primarily due to its deuterium labeling.
Analytical Chemistry Applications
The compound serves as a valuable internal standard in analytical methodologies, particularly in mass spectrometry and chromatography. The deuterium labeling provides a distinct spectroscopic signature that allows for accurate quantification and identification of the non-deuterated analog in complex matrices.
Reaction Mechanism Studies
Deuterated compounds are extensively used to study reaction mechanisms by tracking the fate of specific atoms through a reaction sequence. The deuterium labeling in 1,4-Dibromo-2,3-difluorobenzene-d2 would allow researchers to investigate mechanisms involving aromatic halides, particularly those where hydrogen atoms might participate in the rate-determining step.
Pharmaceutical and Material Science Applications
In pharmaceutical research, deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, potentially leading to improved pharmacokinetic properties. In materials science, halogenated aromatics like 1,4-Dibromo-2,3-difluorobenzene-d2 could serve as building blocks for specialized polymers and functional materials with unique properties.
Hazard Type | Classification | Statements |
---|---|---|
GHS Symbol | GHS07 (Warning) | - |
Hazard Statements | H227-H315-H319 | Combustible liquid; Causes skin irritation; Causes serious eye irritation |
Precautionary Statements | P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501 | Includes keeping away from heat/sparks/flame; wearing protective equipment; specific response procedures for skin/eye contact |
The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation, as indicated by the precautionary statements for the non-deuterated version .
Manufacturer | Product Description | Package Size | Price (USD) |
---|---|---|---|
TCI Chemical | 1,4-Dibromo-2,3-difluorobenzene >98.0%(GC) | 1g | $44 |
TCI Chemical | 1,4-Dibromo-2,3-difluorobenzene >98.0%(GC) | 5g | $150 |
TRC | 1,4-Dibromo-2,3-difluorobenzene | 2.5g | $1,230 |
American Custom Chemicals | 1,4-DIBROMO-2,3-DIFLUOROBENZENE 95.00% | 2.5G | $1,947 |
AK Scientific | 1,4-Dibromo-2,3-difluorobenzene | 25g | $265 |
Deuterated compounds typically command premium prices compared to their non-deuterated counterparts due to the specialized synthesis methods required and their niche applications .
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